molecular formula C16H14N2O4S B14635837 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 54698-23-6

1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-

Katalognummer: B14635837
CAS-Nummer: 54698-23-6
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: SYAYYJMCTJFTAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by its unique structural features, including the presence of a sulfonyl group attached to a methylphenyl ring, and two methyl groups at positions 3 and 6 on the indazole ring.

Vorbereitungsmethoden

The synthesis of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- involves several steps:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.

Analyse Chemischer Reaktionen

1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions:

Common reagents used in these reactions include hydrazine, benzonitrile, and various transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets:

These interactions lead to various biological effects, including antiproliferative activity against cancer cells and modulation of blood pressure.

Vergleich Mit ähnlichen Verbindungen

1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other indazole derivatives:

The unique structural features of 1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]- contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

54698-23-6

Molekularformel

C16H14N2O4S

Molekulargewicht

330.4 g/mol

IUPAC-Name

3,6-dimethyl-1-(4-methylphenyl)sulfonylindazole-4,7-dione

InChI

InChI=1S/C16H14N2O4S/c1-9-4-6-12(7-5-9)23(21,22)18-15-14(11(3)17-18)13(19)8-10(2)16(15)20/h4-8H,1-3H3

InChI-Schlüssel

SYAYYJMCTJFTAV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=N2)C)C(=O)C=C(C3=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.